2-amino(413C)butanedioic acid

Catalog No.
S1922122
CAS No.
68315-35-5
M.F
C4H7NO4
M. Wt
134.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino(413C)butanedioic acid

CAS Number

68315-35-5

Product Name

2-amino(413C)butanedioic acid

IUPAC Name

2-amino(413C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.1 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1

InChI Key

CKLJMWTZIZZHCS-LBPDFUHNSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C(C(C(=O)O)N)[13C](=O)O

2-amino(4-¹³C)butanedioic acid, also known as 2-amino-4-carbon-13 butanedioic acid, is a non-essential amino acid with the molecular formula C4H7NO4\text{C}_4\text{H}_7\text{N}\text{O}_4 and a molecular weight of approximately 133.10 g/mol. It is characterized by the presence of two carboxyl groups and an amino group, making it a dicarboxylic amino acid. This compound is an isotopically labeled variant of aspartic acid, where one of the carbon atoms has been replaced with its isotope, carbon-13. It is commonly found in various biological systems and plays a crucial role in metabolic pathways.

, primarily involving its carboxyl and amino groups. Key reactions include:

  • Decarboxylation: Under certain conditions, 2-amino(4-¹³C)butanedioic acid can lose a carboxyl group to form 2-amino butyric acid.
  • Transamination: It can undergo transamination reactions to produce other amino acids, such as alanine or glutamate.
  • Condensation Reactions: The amino group can react with various carbonyl compounds to form Schiff bases, leading to the synthesis of more complex molecules.

These reactions are essential for its role in the synthesis of neurotransmitters and other metabolites.

2-amino(4-¹³C)butanedioic acid exhibits significant biological activity, particularly in the central nervous system. It serves as a precursor for the synthesis of neurotransmitters such as:

  • Glutamate: An excitatory neurotransmitter involved in cognitive functions like learning and memory.
  • Aspartate: Another neurotransmitter that plays a role in synaptic transmission.

Additionally, it has been implicated in various metabolic pathways, including the urea cycle and the synthesis of other amino acids.

The synthesis of 2-amino(4-¹³C)butanedioic acid can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from malonic acid and ammonium carbonate, followed by reduction and hydrolysis steps.
    • Use of isotopically labeled precursors to introduce carbon-13 into the final product.
  • Biotechnological Methods:
    • Fermentation processes using genetically modified microorganisms that can convert simple sugars into amino acids.
    • Enzymatic methods utilizing specific enzymes that catalyze the conversion of substrates into 2-amino(4-¹³C)butanedioic acid.

2-amino(4-¹³C)butanedioic acid has several applications across different fields:

  • Nutritional Supplements: Used as a dietary supplement to enhance athletic performance and recovery due to its role in protein synthesis.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Research: Utilized in metabolic studies and tracer studies due to its isotopic labeling.

Research has indicated that 2-amino(4-¹³C)butanedioic acid interacts with various receptors and enzymes within the body:

  • Glutamate Receptors: Its derivatives have been studied for their effects on glutamate receptor activity, which is crucial for synaptic plasticity.
  • Transport Proteins: Investigations into how this compound is transported across cell membranes reveal insights into its bioavailability and efficacy as a supplement.

These studies are essential for understanding its pharmacological potential and safety profile.

Several compounds share structural similarities with 2-amino(4-¹³C)butanedioic acid, primarily within the class of amino acids. Below are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Aspartic AcidC₄H₇NO₄Non-essential amino acid involved in neurotransmission.
Glutamic AcidC₅H₉NO₄Precursor to gamma-aminobutyric acid (GABA).
2-Aminobutyric AcidC₄H₉NO₂Structural analog involved in similar metabolic pathways.
β-AlanineC₃H₇NO₂Important for carnosine synthesis; differs by lacking a side chain.

These compounds exhibit unique properties that differentiate them from 2-amino(4-¹³C)butanedioic acid while sharing common functionalities related to amino acids and neurotransmitter synthesis. The presence of isotopic labeling in 2-amino(4-¹³C)butanedioic acid enhances its utility in research applications compared to its non-labeled counterparts.

The stereochemical foundation of 2-amino(4-¹³C)butanedioic acid is fundamentally established by its α-amino dicarboxylic acid backbone structure, which exhibits characteristic tetrahedral geometry at the C-2 position [1]. This compound maintains the essential stereochemical features of naturally occurring aspartic acid while incorporating the ¹³C isotope at the C-4 position of the side chain carboxyl group [1] [2].

The chiral center at C-2 adopts sp³ hybridization with tetrahedral geometry, resulting in bond angles of approximately 109.5° around this carbon atom [3] [4]. The stereochemical configuration can exist in both L and D forms, with the L-isomer being the biologically relevant enantiomer found in proteins [5]. The backbone conformation is characterized by specific torsion angles: the N-C-C-C torsion angle measures -60.3° for the L-enantiomer and +60.3° for the D-enantiomer, while the C-C-C-O torsion angle is -39.2° and +39.2° respectively [3].

The α-amino group maintains its characteristic protonation state under physiological conditions, existing predominantly as -NH₃⁺ at neutral pH [5]. The carboxyl groups at both C-1 and C-4 positions are deprotonated under physiological conditions, forming the aspartate anion with a net charge of -1 [5]. This ionic state significantly influences the molecular conformation and intermolecular interactions through electrostatic forces.

The molecular backbone exhibits conformational flexibility, particularly around the C-2 to C-3 single bond, which allows for rotation and influences the overall three-dimensional structure [6]. Crystal structure analyses reveal that the molecules arrange in extended chains through hydrogen bonding networks, with the carboxyl groups participating in intermolecular hydrogen bonds that stabilize the crystal lattice [3] [6] [7].

Isotopic Perturbations in Molecular Geometry Due to ¹³C Incorporation

The incorporation of ¹³C at the C-4 position introduces subtle but measurable perturbations to the molecular geometry of 2-amino(4-¹³C)butanedioic acid. The primary effect of ¹³C substitution manifests as a mass increase from 133.1027 g/mol to 134.095 g/mol, representing a mass shift of +0.9923 Da [1] [8]. This isotopic substitution does not significantly alter the electronic structure or bond lengths, as the nuclear charge remains unchanged [9].

The vibrational characteristics of the molecule are altered due to the increased mass of the ¹³C nucleus. The reduced mass effect causes a proportional decrease in vibrational frequencies according to the relationship ν ∝ 1/√μ, where μ is the reduced mass [10] [11]. This results in a downshift of approximately 25-30 cm⁻¹ in the C=O stretching frequency of the labeled carboxyl group compared to the unlabeled compound [12].

Nuclear magnetic resonance spectroscopy reveals specific chemical shift perturbations induced by ¹³C incorporation. The ¹³C chemical shift of the labeled carbon experiences characteristic changes, while neighboring carbons exhibit isotope-induced shifts ranging from -1.5 to -4.4 parts per billion for one-bond effects and approximately -0.7 ppb for two-bond effects [12]. These shifts arise from the altered vibrational states and subtle changes in the electronic environment surrounding the isotope-labeled position.

Bond length perturbations are minimal, with changes typically less than 0.001 Å [13]. The C-4 carbon maintains its sp² hybridization state with typical bond angles of 124° for the O-C-O carboxyl group geometry [4]. The isotopic substitution does not affect the stereochemical configuration at the C-2 chiral center, preserving the L or D configuration of the parent compound [1].

The isotope effect on reaction kinetics shows primary kinetic isotope effects ranging from 1.025 to 1.040 for reactions involving C-H bond cleavage at the labeled position [10]. Secondary isotope effects on adjacent positions are minimal but detectable through precision measurements [10].

Comparative Analysis with Unlabeled L-Aspartic Acid and D-Aspartic Acid

The structural comparison between 2-amino(4-¹³C)butanedioic acid and its unlabeled enantiomers reveals both similarities and subtle differences in molecular properties. L-aspartic acid, the naturally occurring form, exhibits identical bond lengths and angles to the isotope-labeled derivative, with C-C bond lengths of 1.54 Å, C-N bond lengths of 1.47 Å, and C=O bond lengths of 1.23 Å [3] [4] [14].

The stereochemical differences between L and D-aspartic acid are primarily manifested in the opposite signs of their torsion angles. L-aspartic acid displays torsion angles of -60.3° for N-C-C-C and -39.2° for C-C-C-O, while D-aspartic acid exhibits +60.3° and +39.2° respectively [3]. The 2-amino(4-¹³C)butanedioic acid can exist in both stereochemical forms, with the same torsional angle relationships as the unlabeled compounds [1].

Crystal structure analyses demonstrate that both L and D forms of aspartic acid adopt similar hydrogen bonding patterns, forming two-dimensional sheet structures through intermolecular O-H···O hydrogen bonds [6] [7]. The isotope-labeled derivative maintains these same crystalline arrangements, with hydrogen bond geometries remaining essentially unchanged [3].

The thermal expansion properties differ slightly between the enantiomers and the isotope-labeled compound. L-aspartic acid crystals exhibit negative thermal expansion along specific crystallographic directions, while D-aspartic acid shows different thermal deformation patterns [6]. The ¹³C-labeled derivative is expected to display intermediate thermal behavior due to its altered vibrational characteristics.

Chemical reactivity patterns remain largely consistent across all three compounds, with the isotope-labeled version showing only primary and secondary kinetic isotope effects when the C-4 position is involved in chemical transformations [10]. The acid-base properties are nearly identical, with all three compounds exhibiting similar pKa values for their carboxyl and amino groups [5].

Mass spectrometric analysis provides the most distinct differentiation between these compounds. The molecular ion peaks appear at m/z 133.10 for unlabeled aspartic acid and m/z 134.09 for the ¹³C-labeled derivative [15]. This mass difference enables unambiguous identification and quantification in metabolic studies and analytical applications [16] [15].

XLogP3

-2.8

Sequence

X

Dates

Modify: 2023-08-16

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